molecular formula C35H24N6Na4O15S4 B14683643 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt CAS No. 28706-22-1

1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt

Cat. No.: B14683643
CAS No.: 28706-22-1
M. Wt: 988.8 g/mol
InChI Key: KIKXQDFFSVCVQD-UHFFFAOYSA-J
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Description

1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate structure, which includes naphthalene and phenylene groups connected through azo linkages and sulfonic acid groups. It is commonly used in dyeing processes and has significant industrial relevance.

Preparation Methods

The synthesis of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt undergoes various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo linkages, resulting in the formation of amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. These functional groups allow the compound to form stable complexes with various substrates, facilitating its use in dyeing and other applications. The molecular pathways involved include the formation of hydrogen bonds and electrostatic interactions with target molecules.

Comparison with Similar Compounds

1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt can be compared with other similar compounds such as:

The uniqueness of 1,5-Naphthalenedisulfonic acid, 3,3’-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, tetrasodium salt lies in its specific combination of functional groups, which confer distinct chemical reactivity and application potential.

Properties

CAS No.

28706-22-1

Molecular Formula

C35H24N6Na4O15S4

Molecular Weight

988.8 g/mol

IUPAC Name

tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]carbamoylamino]-2-methoxyphenyl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C35H28N6O15S4.4Na/c1-55-29-15-19(9-11-27(29)40-38-21-13-25-23(33(17-21)59(49,50)51)5-3-7-31(25)57(43,44)45)36-35(42)37-20-10-12-28(30(16-20)56-2)41-39-22-14-26-24(34(18-22)60(52,53)54)6-4-8-32(26)58(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

KIKXQDFFSVCVQD-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])OC)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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